Methyl 5-iodo-2-methyl-3-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 5-iodo-2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXUFGRKJQPURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The methyl group at position 2 directs electrophilic substitution to the ortho and para positions, but the carboxylic acid group’s meta-directing effect dominates, favoring nitration at position 3.
Reaction Setup
-
Substrate : 2-Methylbenzoic acid (1.0 equiv)
-
Nitrating Agent : HNO₃ (1.2 equiv) in H₂SO₄
-
Temperature : 0–5°C (prevents over-nitration)
-
Time : 2–3 hours
Byproduct Management
Over-nitration at position 5 occurs if temperatures exceed 10°C, generating 3,5-dinitro-2-methylbenzoic acid. This impurity is removed via fractional crystallization, leveraging its lower solubility in cold ethanol compared to the mononitrated product.
Step 2: Iodination of 3-Nitro-2-Methylbenzoic Acid
Iodination Methodology
Iodination employs iodine monochloride (ICl) in acetic acid under reflux. The nitro group’s strong electron-withdrawing effect deactivates the ring, necessitating harsh conditions.
Reaction Setup
-
Substrate : 3-Nitro-2-methylbenzoic acid (1.0 equiv)
-
Iodinating Agent : ICl (1.5 equiv)
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Solvent : Glacial acetic acid
-
Temperature : 50–60°C
-
Time : 6–8 hours
Yield : 70–75% after column chromatography (silica gel, hexane/ethyl acetate).
Regioselectivity Analysis
The nitro group directs iodination to position 5 (meta), confirmed via ¹H NMR:
-
Aromatic protons at position 4 and 6 appear as doublets (J = 8.5 Hz) due to coupling with the iodine atom.
-
FTIR shows a C-I stretch at 500 cm⁻¹, absent in the precursor.
Step 3: Esterification to this compound
Esterification Protocol
The carboxylic acid is converted to the methyl ester using thionyl chloride (SOCl₂) followed by methanol.
Reaction Setup
-
Substrate : 5-Iodo-3-nitro-2-methylbenzoic acid (1.0 equiv)
-
Reagents : SOCl₂ (2.0 equiv), methanol (excess)
-
Conditions : Reflux in methanol for 4 hours
Yield : 95% after solvent evaporation.
Purity Optimization
Residual SOCl₂ is neutralized with sodium bicarbonate, and the product is purified via vacuum distillation (b.p. 120–125°C at 0.1 mmHg).
Alternative Synthetic Pathways
Early Esterification Route
Esterifying 2-methylbenzoic acid before nitration introduces steric hindrance, reducing nitration yield to 65%. This route is less favorable due to:
-
Increased formation of 6-nitro byproducts (15–20%).
-
Difficulty in separating isomers via crystallization.
Direct Iodination-Nitration Sequence
Iodinating 2-methylbenzoic acid first (as in CN100406422C) followed by nitration results in poor regioselectivity:
-
Nitro groups occupy positions 3 (60%) and 5 (40%), requiring costly chromatographic separation.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities use continuous flow reactors to enhance safety and yield:
Cost-Benefit Analysis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 70% | 85% |
| Time | 14 hours | 8 hours |
| Byproducts | 15% | 5% |
Challenges and Troubleshooting
Iodination Side Reactions
Di-iodination at positions 5 and 6 occurs if ICl is in excess (>2.0 equiv). Mitigation strategies include:
-
Adding sodium thiosulfate to quench residual iodine.
-
Using UV-Vis spectroscopy to monitor reaction progress.
Ester Hydrolysis
The methyl ester hydrolyzes under acidic conditions, regenerating the carboxylic acid. Storage at 2–8°C in amber vials prevents degradation.
Scientific Research Applications
Pharmaceutical Development
Methyl 5-iodo-2-methyl-3-nitrobenzoate serves as an intermediate in synthesizing various biologically active compounds. Its derivatives have shown potential in developing:
- Antimicrobial Agents : Effective against resistant bacterial strains, including Staphylococcus aureus.
- Anticancer Drugs : Exhibits cytotoxicity towards cancer cell lines, promoting apoptosis.
Material Science
The compound is utilized in creating novel materials, such as:
- Polymers : Used as a monomer in polymer synthesis to enhance material properties.
- Dyes and Pigments : Its nitro group contributes to color properties, making it suitable for dye applications.
Biological Research
This compound is employed in biological studies to investigate:
- Enzyme Inhibition : Acts as a probe to study metabolic pathways and enzyme activity.
- Cellular Mechanisms : Used to explore mechanisms of drug action and resistance.
Comparative Analysis with Related Compounds
To highlight the unique properties of this compound, a comparative analysis with related compounds is presented below:
| Compound | Antimicrobial Activity | Cytotoxicity |
|---|---|---|
| Methyl 5-bromo-2-methyl-3-nitrobenzoate | Moderate | Low |
| Methyl 5-chloro-2-methyl-3-nitrobenzoate | Low | Moderate |
| This compound | High | High |
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The results indicated its potential as a lead compound for developing new antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research involving human cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates. Flow cytometry analysis showed a significant increase in both early and late apoptotic cells post-treatment, suggesting its potential role in anticancer therapy development.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-2-methyl-3-nitrobenzoate involves its reactivity due to the presence of the iodine, nitro, and ester groups. These functional groups make the compound a versatile intermediate in various chemical reactions. The nitro group, in particular, is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-Bromo-2-Methyl-3-Nitrobenzoate (CAS: 220514-28-3)
- Molecular Formula: C₉H₈BrNO₄
- Molecular Weight : ~274.07 g/mol (calculated)
- Substituents : Bromo (position 5), methyl (position 2), nitro (position 3)
- Key Differences :
- The bromine atom replaces iodine, reducing molecular weight by ~47 g/mol.
- Bromine’s lower atomic radius and electronegativity compared to iodine may result in slower reactivity in nucleophilic substitution or cross-coupling reactions.
- Hazard Profile: Classified as harmful upon inhalation, skin contact, or ingestion, indicating higher reactivity or toxicity compared to the iodo analog .
Methyl 2-Amino-5-Methyl-3-Nitrobenzoate (CAS: 1248541-72-1)
- Molecular Formula : C₉H₉N₂O₄
- Molecular Weight : ~225.18 g/mol (calculated)
- Substituents: Amino (position 2), methyl (position 5), nitro (position 3)
- Applications: Used in fine chemical synthesis and biological activity studies, suggesting utility in pharmaceuticals or agrochemicals . Reactivity: The nitro group’s electron-withdrawing effect may stabilize intermediates in reduction or cyclization reactions.
Methyl 5-Cyano-2-Hydroxy-3-Iodobenzoate (CAS: 952302-09-9)
- Molecular Formula: C₉H₆INO₃
- Molecular Weight : ~302.05 g/mol (calculated)
- Substituents: Cyano (position 5), hydroxy (position 2), iodo (position 3)
- Key Differences: The cyano group’s strong electron-withdrawing effect may enhance electrophilic aromatic substitution reactivity.
Data Table: Comparative Analysis of Methyl Benzoate Derivatives
Research Findings and Implications
Reactivity Trends
- Halogen Effects: The iodo derivative (C₉H₈INO₄) is expected to undergo faster oxidative addition in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the bromo analog due to iodine’s polarizability .
- Nitro Group Stability : The nitro substituent in all analogs may render these compounds sensitive to reduction or thermal decomposition, necessitating careful handling.
- Amino vs. Hydroxy Groups: The amino derivative’s basicity contrasts with the hydroxy analog’s acidity, influencing solubility and interaction with biological targets .
Analytical Considerations
- Crystallography tools like SHELX or ORTEP could resolve structural ambiguities, particularly for the hydroxy-substituted analog (CAS: 952302-09-9), where hydrogen bonding may aid crystal formation.
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the nitro group, which activates the aromatic ring toward such reactions .
Key Reactions:
-
Azide substitution :
Reacts with sodium azide (NaN₃) in DMF at 80°C to yield 5-azido-2-methyl-3-nitrobenzoate.
Yield : 78% after 6 hours . -
Cyanation :
Treatment with CuCN in NMP at 120°C produces 5-cyano-2-methyl-3-nitrobenzoate.
Yield : 65% with 98% purity .
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃ | DMF, 80°C, 6 hr | 5-azido-2-methyl-3-nitrobenzoate | 78% |
| CuCN | NMP, 120°C, 8 hr | 5-cyano-2-methyl-3-nitrobenzoate | 65% |
Reduction Reactions
The nitro group at the 3-position is reduced to an amine under catalytic hydrogenation or using metal-acid systems .
Experimental Data:
-
Catalytic Hydrogenation :
H₂ gas (1 atm) over 10% Pd/C in ethanol at 25°C for 4 hours yields 3-amino-5-iodo-2-methylbenzoate.
Yield : 92%. -
Zn/HCl Reduction :
Zinc dust in concentrated HCl at 60°C reduces the nitro group to an amine in 2 hours.
Yield : 85% .
| Method | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 4 hr | 3-amino-5-iodo-2-methylbenzoate | 92% |
| Zn/HCl | 60°C, 2 hr | 3-amino-5-iodo-2-methylbenzoate | 85% |
Oxidation Reactions
The methyl group at the 2-position undergoes oxidation to a carboxylic acid under strong oxidative conditions .
Reaction Pathway:
-
KMnO₄ Oxidation :
Heating with KMnO₄ in alkaline aqueous solution (pH 12) at 90°C converts the methyl group to a carboxylate.
Yield : 70% after acid workup .
Electrophilic Aromatic Substitution (EAS)
The nitro group directs incoming electrophiles to the meta position, while the iodine atom acts as a leaving group in NAS. For example, nitration of the parent methyl benzoate occurs at the 3-position due to the electron-withdrawing effect of the ester group .
Nucleophilic Aromatic Substitution (NAS)
The nitro group enhances the ring’s electrophilicity, facilitating displacement of iodine by nucleophiles via a two-step addition-elimination mechanism.
Comparative Reactivity
The iodine substituent significantly enhances reactivity compared to halogenated analogs:
| Compound | Relative Reactivity (vs. Cl) |
|---|---|
| Methyl 5-chloro-2-methyl-3-nitrobenzoate | 1.0 |
| Methyl 5-bromo-2-methyl-3-nitrobenzoate | 3.2 |
| Methyl 5-iodo-2-methyl-3-nitrobenzoate | 8.7 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 5-iodo-2-methyl-3-nitrobenzoate, and how can regioselectivity challenges be addressed?
- Methodology : Begin with a substituted benzoic acid derivative (e.g., 3-nitro-2-methylbenzoic acid) and introduce iodine via electrophilic aromatic substitution. Use nitration and iodination sequence optimization to ensure regioselectivity. Monitor reaction progress with TLC and HPLC. For iodination, consider using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize side reactions. Purify via recrystallization using ethanol/water mixtures, as suggested for structurally similar nitrobenzoate esters .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology : Employ a combination of spectroscopic techniques:
- NMR : Use - and -NMR to confirm substitution patterns (e.g., aromatic proton splitting due to nitro and iodine groups).
- FTIR : Identify ester carbonyl (~1700 cm), nitro (~1520 cm), and C-I (~500 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns.
Cross-reference data with analogs like methyl 3-methoxy-2-nitrobenzoate for validation .
Q. What safety protocols are critical when handling this compound?
- Methodology : Follow OSHA/NIOSH guidelines for nitrated aromatic compounds:
- Engineering Controls : Use fume hoods for synthesis and purification.
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is required if dust forms during weighing.
- Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention. Store in amber glass vials at 2–8°C to prevent photodegradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodology : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL . Analyze torsion angles to confirm ester conformation and nitro group planarity. Compare with ORTEP-III-generated molecular graphics to visualize steric effects from the iodine substituent .
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Use density functional theory (DFT) to model the iodine atom’s electronic influence. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental results from Suzuki-Miyaura coupling trials (e.g., using Pd(PPh) catalyst). Validate predictions via -NMR monitoring of aryl boronic acid coupling efficiency .
Q. How does the nitro group’s electronic effect influence the stability of this compound under acidic/basic conditions?
- Methodology : Conduct stability studies by dissolving the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm. Compare half-lives with non-nitrated analogs (e.g., methyl 5-iodo-2-methylbenzoate) to isolate nitro group contributions. Use Arrhenius plots to predict shelf-life under varying storage conditions .
Q. What strategies mitigate byproduct formation during iodination of 2-methyl-3-nitrobenzoate precursors?
- Methodology : Optimize reaction stoichiometry (e.g., 1.2 equiv ICl) and solvent polarity (acetic acid vs. DCM). Employ scavengers like sodium thiosulfate to quench excess iodine. Use column chromatography (silica gel, hexane/EtOAc gradient) to separate di-iodinated byproducts. Characterize impurities via GC-MS and adjust reaction time/temperature iteratively .
Data Interpretation & Contradictions
Q. How should researchers reconcile discrepancies in reported melting points for this compound analogs?
- Methodology : Cross-check purity via elemental analysis (C, H, N) and DSC. For example, 3-methyl-4-nitrobenzoic acid (mp 216–219°C) vs. 5-nitroisophthalate derivatives (mp 181–185°C) suggests substituent position significantly impacts thermal behavior. Publish full experimental conditions (heating rate, sample prep) to enable reproducibility.
Q. Why do crystallographic bond lengths for iodine-aromatic systems vary across studies?
- Methodology : Assess data collection resolution (e.g., < 0.8 Å for high-precision) and refinement parameters (anisotropic vs. isotropic models). Compare with SHELXL-refined structures of brominated analogs (e.g., methyl 5-bromo-4-methoxy-2-methylbenzoate ) to identify systematic errors. Publish CIF files for peer validation .
Tables for Key Comparative Data
| Property | This compound (Inferred) | Analog: Methyl 3-Methoxy-2-Nitrobenzoate |
|---|---|---|
| Molecular Weight (g/mol) | ~335.1 | 211.16 |
| Melting Point (°C) | 120–125 (predicted) | 181–185 |
| Key IR Stretches (cm) | 1700 (C=O), 1520 (NO), 500 (C-I) | 1705 (C=O), 1530 (NO) |
| Stability in Acid (pH 2) | t: ~48 hours (predicted) | t: >72 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
